4,4'-Oxybis(phenyl isocyanate)

説明

The Foundational Role of Diisocyanates in Polymer Chemistry

Diisocyanates are fundamental building blocks in the synthesis of a wide array of polyurethane products. doxuchem.comchemicalsafetyfacts.orgamericanchemistry.com The chemistry hinges on the polyaddition reaction between a diisocyanate and a polyol—an alcohol with multiple hydroxyl groups. chemicalsafetyfacts.orgyoutube.com This reaction forms the repeating urethane (B1682113) linkage (–NH–(C=O)–O–), creating long polymer chains. youtube.com The versatility of this chemistry allows for the creation of a vast range of materials, from flexible and rigid foams to coatings, adhesives, sealants, and elastomers. chemicalsafetyfacts.orgamericanchemistry.com

The properties of the resulting polyurethane are determined by the specific diisocyanate and polyol used. chemicalsafetyfacts.org Aromatic diisocyanates like MDI are crucial in producing rigid polyurethane foams, which are excellent thermal insulators used in refrigerators, freezers, and buildings. wikipedia.orgfishersci.com They are also employed in creating durable coatings, high-strength adhesives, and robust elastomers. americanchemistry.comwikipedia.orgsigmaaldrich.com The reactivity of the isocyanate group also allows for reactions with other nucleophiles, such as amines, to form polyureas, further expanding the scope of accessible polymers. smolecule.comchemicalbook.com

Significance of 4,4'-Oxybis(phenyl isocyanate) within Contemporary Chemical Research

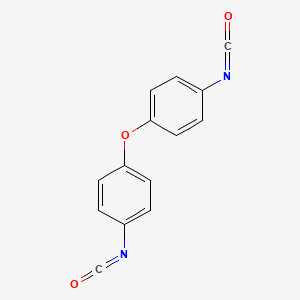

4,4'-Oxybis(phenyl isocyanate), also known as 4,4′-Diisocyanatodiphenyl ether, is an aromatic diisocyanate of particular interest in contemporary research. scbt.com Its structure features two phenyl isocyanate groups linked by a flexible ether (oxygen) bridge. This ether linkage distinguishes it from more common diisocyanates like MDI and influences the properties of the polymers it forms. The molecule is a white crystalline solid under standard conditions and is known to be sensitive to moisture. smolecule.com

The compound's significance lies in its utility as a monomer for synthesizing specialized polyurethanes. smolecule.combiosynth.com The presence of two reactive isocyanate groups allows it to react with diols or other polyols to form polyurethane polymers. biosynth.com Researchers explore its use with various co-reactants to create polyurethanes with unique characteristics, potentially for applications in specialized coatings, adhesives, and elastomers. smolecule.com Beyond polymer science, the reactivity of its isocyanate groups makes it a valuable reagent in organic synthesis for creating complex molecules and in biochemical research for studying protein interactions and modifications. smolecule.com

Table 1: Physicochemical Properties of 4,4'-Oxybis(phenyl isocyanate)

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₈N₂O₃ |

| Molecular Weight | 252.22 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 64-68 °C |

| Boiling Point | 196 °C at 5 mm Hg; 358.90 °C |

| Flash Point | 160.00 °C |

| Solubility | Soluble in organic solvents like acetonitrile; reacts with water. smolecule.combiosynth.com |

Data sourced from multiple chemical databases. smolecule.comchemicalbook.comscbt.combiosynth.com

Research Trajectories and Scope of Academic Inquiry

Current and future research involving 4,4'-Oxybis(phenyl isocyanate) is focused on leveraging its unique molecular structure for advanced material development. Academic inquiry is directed towards several key areas:

High-Performance Polymers: Researchers are investigating the synthesis of novel polyurethanes and polyureas using 4,4'-Oxybis(phenyl isocyanate) as a key building block. The introduction of the ether linkage is studied for its effect on polymer properties such as thermal stability, flexibility, and solvent resistance.

Organic Synthesis: The compound serves as a difunctional electrophile. Its reactions with various nucleophiles are explored to synthesize new heterocyclic compounds and other complex organic structures. Its exothermic reactions with amines, alcohols, and phenols lead to urea (B33335) or carbamate (B1207046) derivatives, which are of interest in synthetic chemistry. smolecule.comchemicalbook.com

Biochemical Applications: The ability of isocyanates to react with amino acid residues on proteins makes 4,4'-Oxybis(phenyl isocyanate) a tool in proteomics research. smolecule.com Studies focus on its use as a cross-linking agent to investigate protein structures and interactions, which has implications for understanding biological systems and potentially in drug design. smolecule.com

The synthesis of this diisocyanate typically involves the reaction of its corresponding diamine with phosgene (B1210022) or phosgene-equivalents, a common industrial route for isocyanate production. wikipedia.orgsmolecule.comnih.gov However, ongoing research also explores greener, non-phosgene pathways for isocyanate synthesis in general, which could impact the future production of specialty diisocyanates like 4,4'-Oxybis(phenyl isocyanate). nih.govresearchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 4,4'-Oxybis(phenyl isocyanate) |

| 4,4′-Diisocyanatodiphenyl ether |

| Toluene (B28343) diisocyanate (TDI) |

| Methylene (B1212753) diphenyl diisocyanate (MDI) |

| Hexamethylene diisocyanate (HDI) |

| Isophorone diisocyanate (IPDI) |

| Phenyl isocyanate |

| Poly[(phenyl isocyanate)-co-formaldehyde] |

| Phenol |

| Phosgene |

| Polyethylene adipate |

| Poly(tetramethylene ether) glycol |

| 1-(2-methoxyphenyl)piperazine (B120316) (MOPIP) |

| 9-(N-methylaminomethyl)anthracene (MAMA) |

| 1-(9-anthracenylmethyl)piperazine (MAP) |

| Dibutylamine (DBA) |

| Carbon dioxide |

| Triethylamine |

| Diisopropylamine |

Structure

3D Structure

特性

IUPAC Name |

1-isocyanato-4-(4-isocyanatophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O3/c17-9-15-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)16-10-18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLIYVDINLSKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O3 | |

| Record name | 4,4'-DIISOCYANATODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044937 | |

| Record name | 1,1'-oxybis(4-isocyanatobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4128-73-8 | |

| Record name | 4,4'-DIISOCYANATODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4′-Diisocyanatodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4128-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Oxybis(4-isocyanatobenzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004128738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-oxybis(4-isocyanatobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Oxybis(4-isocyanatobenzene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-OXYBIS(4-ISOCYANATOBENZENE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY74W1G2FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,4 Oxybis Phenyl Isocyanate

Conventional Industrial Synthesis Routes

The traditional and most established industrial method for producing 4,4'-Oxybis(phenyl isocyanate) and other isocyanates relies on the use of phosgene (B1210022). nih.govnwo.nl This approach is favored for large-scale production due to its efficiency and the high reactivity of the reagents. nih.gov

Phosgenation-Based Synthetic Pathways

The primary phosgenation-based route involves the reaction of 4,4'-oxydianiline (B41483) (ODA) with phosgene. wikipedia.orgscispace.com This process is typically carried out in an inert solvent. The reaction proceeds through the formation of a carbamoyl (B1232498) chloride intermediate, which is then thermally decomposed to yield the desired diisocyanate and hydrogen chloride as a byproduct. google.com The direct phosgenation method is particularly suitable for amine compounds with high boiling points and low volatility, such as ODA. nih.gov

This method is analogous to the industrial production of other major aromatic isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI). nih.govnwo.nl

Optimized Reaction Parameters and Feedstock Utilization

Effective production of 4,4'-Oxybis(phenyl isocyanate) via phosgenation necessitates careful control over reaction conditions to maximize yield and purity. Key parameters that are optimized include:

Temperature: The reaction is conducted under controlled temperature to manage the exothermic nature of the reaction and prevent unwanted side reactions.

Pressure: The process is typically carried out at atmospheric or slightly elevated pressures.

Solvent: An inert solvent is used to facilitate the reaction and subsequent purification steps.

Feedstock Molar Ratio: An excess of phosgene is often used to ensure complete conversion of the diamine and minimize the formation of urea (B33335) byproducts. google.com

The primary feedstock for this process is 4,4'-oxydianiline (ODA), an aromatic diamine. wikipedia.org ODA itself is synthesized from the reaction of diphenyl ether with nitric acid followed by reduction.

Phosgene-Free and Sustainable Synthesis Approaches

Growing concerns over the high toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct have spurred research into alternative, more sustainable synthetic routes for isocyanates. nih.govnwo.nlacs.org These methods aim to eliminate the use of phosgene, thereby enhancing the safety and environmental profile of the production process. nih.gov

Thermal Decomposition of Carbamate (B1207046) Precursors

A prominent phosgene-free method involves the thermal decomposition of carbamate precursors. nih.govmdpi.com This two-step process begins with the synthesis of a carbamate from 4,4'-oxydianiline, which is then heated to produce 4,4'-Oxybis(phenyl isocyanate) and an alcohol byproduct. nih.govacs.org The alcohol can often be recycled, improving the atom economy of the process. nih.gov

The general scheme for this method is: O(C₆H₄NH₂)₂ + 2 R'OH + 2 CO → O(C₆H₄NHCOOR')₂ + H₂ O(C₆H₄NHCOOR')₂ → O(C₆H₄NCO)₂ + 2 R'OH

This thermal decomposition can be carried out in either the gas or liquid phase. mdpi.com Liquid-phase methods are often preferred as they can operate at lower temperatures, reducing the likelihood of undesirable side reactions. mdpi.com

Advanced Catalytic Systems for Phosgene-Alternative Production

The development of advanced catalytic systems is crucial for the viability of phosgene-free routes. Catalysts are employed to improve reaction rates and selectivity in the formation of carbamate precursors.

Reductive Carbonylation: In this approach, a nitroaromatic precursor is reacted with carbon monoxide in the presence of an alcohol and a catalyst to form the carbamate. Homogeneous palladium-based catalysts have been explored for this transformation. nwo.nl

Oxidative Carbonylation: This method involves the reaction of the amine with carbon monoxide and an oxidizing agent.

Urea and Dimethyl Carbonate Methods: Other phosgene-free approaches utilize urea or dimethyl carbonate as carbonyl sources to react with the diamine to form the carbamate intermediate. nih.govacs.org The urea-based method is particularly attractive as its byproducts, ammonia (B1221849) and alcohol, can be recycled to synthesize urea, potentially leading to a "zero-emission" process. nih.govacs.org

The choice of catalyst is critical and can significantly impact the efficiency of these phosgene-free methods. Research is ongoing to develop robust and recyclable catalysts to make these processes economically competitive with traditional phosgenation. nih.govacs.org

Isolation and Purification Strategies for High-Purity Synthesis

Regardless of the synthetic route, obtaining high-purity 4,4'-Oxybis(phenyl isocyanate) is essential for its use in polymerization reactions. Common purification techniques include:

Distillation: Due to its relatively high boiling point, vacuum distillation is a common method for purifying 4,4'-Oxybis(phenyl isocyanate). This technique separates the diisocyanate from less volatile impurities and byproducts. researchgate.netgoogle.com

Recrystallization: Recrystallization from a suitable solvent can be employed to obtain a highly pure, crystalline product. smolecule.com

Chromatography: For laboratory-scale purification or to achieve very high purity levels, chromatographic methods can be utilized. smolecule.com

To prevent discoloration and degradation of the final product during storage, purification processes may also involve treating the crude isocyanate at high temperatures with specific agents to convert color-forming impurities into non-volatile tars before distillation. google.com

Table of Reaction Parameters and Yields for Isocyanate Synthesis (General Examples)

| Synthetic Route | Reactants | Catalyst/Conditions | Typical Yield | Reference |

| Phosgenation | Amine, Phosgene | Inert solvent, controlled temperature | High | nih.gov |

| Carbamate Decomposition | Carbamate | Thermal (gas or liquid phase) | Varies | mdpi.com |

| Reductive Carbonylation | Nitro-compound, CO, Alcohol | Homogeneous (e.g., Pd-based) or Heterogeneous Catalysts | Moderate to High | nwo.nlacs.org |

| Urea Method | Amine, Urea, Alcohol | Catalyst | Good | nih.govacs.org |

Chemical Reactivity and Mechanistic Investigations of 4,4 Oxybis Phenyl Isocyanate

Fundamental Reaction Pathways of Isocyanate Functionalities

Electrophilic Characteristics of the Isocyanate Group

The isocyanate functional group (R−N=C=O) is a potent electrophile, a characteristic that governs its wide-ranging reactivity. wikipedia.orgdiva-portal.org This electrophilicity is centered on the carbon atom, which is positioned between two highly electronegative atoms: nitrogen and oxygen. This arrangement creates a significant partial positive charge on the carbon atom, making it highly susceptible to attack by nucleophiles. rsc.orgnih.gov

The resonance structures of the isocyanate group illustrate this charge distribution, highlighting the electrophilic nature of the central carbon. rsc.org In aromatic isocyanates like 4,4'-Oxybis(phenyl isocyanate), the phenyl ring can further influence this reactivity. Electron-withdrawing substituents on the ring enhance the carbon's electrophilicity and increase reactivity, while electron-donating groups have the opposite effect. rsc.orgpoliuretanos.net The ether group in 4,4'-Oxybis(phenyl isocyanate) is generally considered to be weakly electron-donating, which modulates the reactivity of the NCO groups.

Nucleophilic Addition Reactions with Hydroxyl Compounds

The reaction of isocyanates with compounds containing hydroxyl (-OH) groups, such as alcohols or polyols, is the cornerstone of polyurethane chemistry. kuleuven.beessentialchemicalindustry.org This reaction is a nucleophilic addition where the nucleophilic oxygen of the hydroxyl group attacks the electrophilic carbon of the isocyanate group. vaia.comenpress-publisher.com The process results in the formation of a stable urethane (B1682113) (or carbamate) linkage. wikipedia.org

The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: The oxygen atom of the alcohol, with its lone pairs of electrons, attacks the electrophilic carbon of the isocyanate. vaia.com

Intermediate Formation: This attack leads to the formation of a transient, unstable tetrahedral intermediate. vaia.com

Proton Transfer: A rapid proton transfer occurs from the alcohol's oxygen to the isocyanate's nitrogen atom. vaia.com This step stabilizes the intermediate and yields the final urethane product.

When a diisocyanate like 4,4'-Oxybis(phenyl isocyanate) reacts with a diol or polyol, this reaction occurs at both ends of the molecules, leading to the formation of long polymer chains, the basis of polyurethanes. wikipedia.org The reaction is typically exothermic and can be catalyzed by various compounds, including tertiary amines and organometallic salts. wikibooks.org

Reactions with Amines and Other Active Hydrogen Species

Isocyanate groups react readily with a variety of compounds that possess active hydrogen atoms. diva-portal.orgdoxuchem.com The reactivity of the nucleophile generally follows the order: aliphatic amine > aromatic amine > primary alcohol > water > secondary alcohol. diva-portal.orgresearchgate.net

Reaction with Amines: Primary and secondary amines react vigorously with isocyanates to form substituted ureas. wikipedia.orgwikibooks.org The mechanism is analogous to the reaction with alcohols, involving a nucleophilic attack by the amine's nitrogen atom on the isocyanate's carbon. iitk.ac.in This reaction is fundamental to the production of polyurea polymers when a diisocyanate is reacted with a diamine. wikipedia.org

Reaction with Water: The reaction of 4,4'-Oxybis(phenyl isocyanate) with water is also a significant pathway. The initial nucleophilic addition of water to the isocyanate group forms an unstable carbamic acid intermediate. This intermediate then readily decomposes, releasing carbon dioxide and forming a primary amine. wikipedia.orgresearchgate.net The newly formed amine is highly reactive and can immediately react with another isocyanate group to form a stable urea (B33335) linkage. wikipedia.orgresearchgate.net This two-step reaction is famously exploited in the production of polyurethane foams, where the liberated CO2 acts as the blowing agent. wikipedia.org

Polymerization and Oligomerization Mechanisms

The bifunctional nature of 4,4'-Oxybis(phenyl isocyanate) allows it to act as a monomer for step-growth polymerization. When reacted with co-monomers containing at least two active hydrogen groups (like diols or diamines), it forms polyurethanes or polyureas, respectively. smolecule.combiosynth.com

Urethane Formation Kinetics and Thermodynamics

The formation of urethanes from the reaction of isocyanates and alcohols is generally described by second-order kinetics, particularly at conversions below 70%. vot.plosti.gov The reaction is exothermic, with reported reaction enthalpies for polyurethane synthesis typically ranging from -40 to -80 kJ/mol. researchgate.net

The reactivity of diisocyanates is a complex subject. For aromatic diisocyanates where both NCO groups are on the same ring, the reaction of the first NCO group can decrease the reactivity of the second. poliuretanos.net In the case of 4,4'-Oxybis(phenyl isocyanate), the two isocyanate groups are on separate phenyl rings connected by a flexible ether linkage, which results in the reactivity of the two NCO groups being largely independent of each other, similar to monofunctional isocyanates.

Activation energies for the uncatalyzed reaction between aromatic isocyanates and alcohols are influenced by factors like the solvent and the structure of the alcohol. researchgate.net Generally, aromatic isocyanates are more reactive and have lower activation energies than aliphatic ones. researchgate.netcapes.gov.br

| Isocyanate Type | Alcohol Type | Activation Energy (Ea) Range (kJ/mol) | Reference |

|---|---|---|---|

| Aromatic (general) | Primary Aliphatic | 40 - 60 | researchgate.net |

| Phenyl Isocyanate | Primary Alcohols (Propan-1-ol, Butan-1-ol) | ~38 | researchgate.net |

| Phenyl Isocyanate | Secondary Alcohols (Propan-2-ol, Butan-2-ol) | ~48 | researchgate.net |

| Aliphatic (for comparison) | Polyol | ~70 | capes.gov.br |

Multimolecular Reaction Pathways of Alcoholysis

While early studies suggested a simple bimolecular reaction between one isocyanate molecule and one alcohol molecule, more recent and detailed mechanistic investigations have provided strong evidence for the participation of multiple alcohol molecules in the reaction pathway, particularly at higher alcohol concentrations. kuleuven.benih.gov This is referred to as a multimolecular or termolecular mechanism.

Experimental and theoretical studies on the alcoholysis of phenyl isocyanate have shown that the reaction rate increases more than proportionally with the alcohol concentration. kuleuven.beacs.org This suggests that alcohol molecules can act not only as reactants but also as catalysts. The proposed mechanism involves the formation of a reacting "supersystem" where one alcohol molecule acts as the nucleophile while one or two additional alcohol molecules facilitate the proton transfer through a hydrogen-bonded cyclic transition state. kuleuven.benih.gov This cooperative effect lowers the activation energy of the reaction compared to a simple bimolecular collision. chemrxiv.org

Theoretical modeling using ab initio methods supports this view, indicating that the nucleophilic addition occurs in a concerted manner across the N=C bond of the isocyanate. kuleuven.benih.gov The active participation of at least three alcohol molecules in the transition state has been suggested to have a significant effect on the reaction energetics. kuleuven.be At very high alcohol concentrations, the reaction with alcohol trimers or other self-associated alcohol species may become the dominant pathway. kuleuven.benih.gov

Influence of Substituent Effects on Reaction Rates

The reaction rate of an isocyanate is critically dependent on the electronic nature of its substituents. The Hammett equation is often used to correlate the reactivity of substituted isocyanates. science.gov Electron-withdrawing groups attached to the phenyl ring increase the electrophilicity of the carbonyl carbon in the isocyanate group, thereby increasing the reaction rate with nucleophiles. Conversely, electron-donating groups decrease the reaction rate.

In 4,4'-Oxybis(phenyl isocyanate), the ether linkage (-O-) acts as an electron-donating group through resonance, which decreases the reactivity of the isocyanate groups compared to those on a simple phenyl ring. This effect can be contrasted with a compound like 4,4'-Methylenebis(phenyl isocyanate) (MDI), where the methylene (B1212753) bridge has a less pronounced electronic effect. The steric hindrance around the isocyanate group also plays a role; for instance, the isocyanate group at the 2-position of 2,4-Toluene diisocyanate (TDI) is less reactive than the one at the 4-position due to the adjacent methyl group. diisocyanates.org

Table 1: Relative Influence of Substituents on Isocyanate Reactivity

| Substituent Group | Electronic Effect | Influence on Reaction Rate with Nucleophiles | Example Isocyanate |

|---|---|---|---|

| Methylene bridge (-CH₂-) | Weakly electron-donating | Baseline for comparison | 4,4'-Methylenebis(phenyl isocyanate) (MDI) |

| Ether linkage (-O-) | Electron-donating (resonance) | Decreases rate | 4,4'-Oxybis(phenyl isocyanate) |

| Nitro group (-NO₂) | Strongly electron-withdrawing | Increases rate | Not applicable to subject compound |

This table provides a generalized comparison based on established chemical principles.

Urea Bond Formation in Polyaddition Systems

One of the most fundamental reactions of isocyanates is their reaction with primary or secondary amines to form urea linkages. commonorganicchemistry.com In the context of 4,4'-Oxybis(phenyl isocyanate), a bifunctional monomer, its reaction with a diamine leads to a polyaddition polymerization, yielding a polyurea. nih.gov This reaction is typically very fast and proceeds without the need for a catalyst, involving the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group. commonorganicchemistry.comillinois.edu

The resulting polyureas are a class of polymers known for their high tensile strength, tear resistance, and thermal stability, properties which arise in part from the strong bidentate hydrogen bonding between the urea linkages in adjacent polymer chains. vt.edu The process involves reacting the diisocyanate with an amine-terminated compound, which can be a simple diamine chain extender or a higher molecular weight polyetheramine, to build the polymer backbone. google.com

Isocyanurate Trimerization and Polymer Network Formation

Under specific catalytic conditions, three isocyanate groups can react with each other in a cyclotrimerization reaction to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. utwente.nl When a diisocyanate like 4,4'-Oxybis(phenyl isocyanate) undergoes this reaction, the isocyanurate rings act as trifunctional cross-links, leading to the formation of a rigid, three-dimensional polymer network. utwente.nlresearchgate.net These polyisocyanurate (PIR) networks are renowned for their exceptional thermal stability and flame resistance. ugent.be

The trimerization is typically catalyzed by potent nucleophiles, such as tertiary amines, carboxylates, or certain metal salts. utwente.nlresearchgate.net The reaction proceeds in a step-wise addition mechanism initiated by the catalyst. utwente.nl This reaction can be an intended pathway for creating thermoset materials or can occur as a side-reaction during polyurethane synthesis, particularly when an excess of diisocyanate is used. utwente.nlugent.be

Oxazolidone Ring Formation from Isocyanate-Epoxide Reactions

4,4'-Oxybis(phenyl isocyanate) can react with compounds containing epoxide rings in a cycloaddition reaction to form five-membered oxazolidone rings. umich.edu This reaction is a key method for producing polyoxazolidones, a class of high-performance polymers with excellent thermal and chemical resistance. The reaction typically requires catalysts and elevated temperatures to proceed efficiently. umich.edugoogle.com

The mechanism involves the nucleophilic attack of a species that opens the epoxide ring, followed by cyclization with the isocyanate group. whiterose.ac.ukbeilstein-journals.org Depending on the reaction conditions and the substitution pattern of the epoxide, the ring-opening can occur at either the more or less sterically hindered carbon atom, influencing the final structure of the oxazolidone ring (i.e., forming 3,5-disubstituted versus 3,4-disubstituted isomers). whiterose.ac.uk Catalysts such as Lewis acids, tertiary amines, and quaternary ammonium (B1175870) halides have been shown to be effective for this transformation. umich.edugoogle.com

Catalysis in Isocyanate Reaction Systems

Catalysts are crucial for controlling the rate and selectivity of the various reactions involving 4,4'-Oxybis(phenyl isocyanate), enabling the tailoring of final polymer properties.

Role of Organometallic Catalysts in Polymerization

Organometallic compounds are widely used as catalysts in isocyanate polymerization, particularly for polyurethane synthesis (the reaction of isocyanates with polyols). Common examples include tin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), and iron compounds like ferric acetylacetonate. science.govresearchgate.net

The mechanism of organometallic catalysis often involves the formation of a complex between the catalyst and one or both reactants. For example, in urethane formation, the metal center can coordinate with both the isocyanate and the alcohol, bringing them into proximity and activating them for reaction. This ternary complex facilitates the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon. Ziegler-Natta catalysts, which are central to olefin polymerization, operate through related principles of monomer coordination and insertion at a metal center. libretexts.orgnptel.ac.in

Table 2: Comparison of Common Catalysts in Isocyanate Polymerization

| Catalyst Type | Examples | Primary Reaction Catalyzed | Mechanistic Feature |

|---|---|---|---|

| Organometallic | Dibutyltin dilaurate (DBTDL), Stannous octoate | Urethane formation (gelling) | Coordination of reactants to metal center |

| Tertiary Amine (Gelling) | Triethylenediamine (TEDA/DABCO) | Urethane formation (gelling) | Nucleophilic attack on isocyanate or H-bonding with alcohol |

| Tertiary Amine (Blowing) | Bis(2-dimethylaminoethyl)ether (BDMAEE) | Urea formation (water-isocyanate reaction) | Chelation of water, increasing its reactivity |

| Trimerization Catalyst | Potassium octoate, Polycat® 41 | Isocyanurate formation | Strong nucleophilic attack on isocyanate |

This table summarizes general catalyst functions in polyurethane and polyisocyanurate systems.

Tertiary Amine Catalysis and Mechanism

Tertiary amines are a versatile class of catalysts for isocyanate reactions, and their specific structure dictates their catalytic function. poliuretanos.com.brmdpi.com Two primary mechanisms are generally accepted for their role in the isocyanate-alcohol reaction:

Nucleophilic Catalysis: The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the isocyanate group. This forms a reactive, zwitterionic intermediate. This activated complex is then readily attacked by the alcohol, forming the urethane bond and regenerating the tertiary amine catalyst. Sterically unhindered amines like triethylenediamine (TEDA) are thought to operate primarily through this mechanism. poliuretanos.com.brresearchgate.net

General Base Catalysis (Hydrogen-Bond Bridge): The tertiary amine forms a hydrogen bond with the hydroxyl group of the alcohol. This increases the nucleophilicity of the oxygen atom, making it more reactive towards the isocyanate. This mechanism is often referred to as the "insertion mechanism" and is favored by sterically hindered amines. poliuretanos.com.brresearchgate.net

In isocyanurate trimerization, tertiary amines act as strong nucleophilic initiators. google.com In reactions involving water (blowing reactions), specific amines like bis(2-dimethylaminoethyl)ether (BDMAEE) are effective because the ether oxygen and nitrogen atoms can chelate water molecules, activating them for reaction with the isocyanate. poliuretanos.com.br Some hydroxyalkyl tertiary amines have been found to be effective catalysts for both urethane gelling and isocyanurate trimerization. google.com

Development of Novel Catalytic Species for Selective Reactions

The selective transformation of diisocyanates such as 4,4'-Oxybis(phenyl isocyanate) is paramount in controlling the structure and properties of resulting polymers like polyurethanes and polyureas. Research in this area is focused on the development of novel catalytic systems that offer enhanced selectivity, improved reaction rates, and environmentally benign profiles. While specific literature targeting 4,4'-Oxybis(phenyl isocyanate) is limited, extensive research on analogous aromatic diisocyanates, particularly diphenylmethane-diisocyanate (MDI), provides significant insights into the catalytic species employed.

Organometallic compounds are a cornerstone in the catalysis of the isocyanate-polyol reaction (gellation). capes.gov.brosti.gov Historically, tin compounds such as dibutyltin dilaurate (DBTL) and stannous octoate have been widely used due to their high efficiency. capes.gov.br However, due to toxicity concerns, research has shifted towards developing catalysts based on less toxic metals like bismuth, zinc, and iron. core.ac.uk These organometallic catalysts generally function as Lewis acids, coordinating to the oxygen or nitrogen atoms of the isocyanate and/or the hydroxyl group of the polyol, thereby activating them for nucleophilic attack. capes.gov.br The selection of the metal and its ligand framework allows for "tunable" reactivity, enabling control over curing times. core.ac.uk For instance, different bismuth or zinc carboxylates can exhibit faster or slower gelation times compared to standard DBTL, providing a means to tailor the reaction profile to specific applications. core.ac.uk

Tertiary amines represent another critical class of catalysts, which are typically used to promote the blowing reaction (isocyanate-water) in foam production but also catalyze the gellation reaction. osti.gov Their mechanism is generally considered to be nucleophilic, where the amine adds to the isocyanate's carbonyl carbon, forming a polarized, unstable intermediate that is more susceptible to attack by hydroxyl groups. The catalytic strength of tertiary amines is influenced by their basicity and steric hindrance; for example, triethylene diamine (TEDA) is a potent catalyst due to its high basicity and sterically accessible nitrogen atoms. osti.gov

More recent research has explored the use of earth-abundant and non-toxic metals. For example, iron(II) complexes have been demonstrated as effective precatalysts for the hydroamination of isocyanates, allowing for the selective formation of ureas and biurets by modifying reaction conditions. smolecule.com Borane Lewis acids like B(C₆F₅)₃ have also been investigated for mediating the regio- and chemo-selective amidation of various substrates with isocyanates. researchgate.net The development of these novel systems is driven by the need for catalysts that are not only efficient and selective but also stable and compliant with modern environmental regulations.

Polymer Synthesis and Macromolecular Engineering Utilizing 4,4 Oxybis Phenyl Isocyanate

Polyurethane Systems Derived from 4,4'-Oxybis(phenyl isocyanate)

Polyurethanes (PUs) are a versatile class of polymers whose properties can be extensively tailored, making them suitable for applications ranging from rigid foams to flexible elastomers. sigmaaldrich.comscirp.org The fundamental reaction for urethane (B1682113) linkage formation involves the addition of an isocyanate group to a hydroxyl group. researchgate.net Aromatic diisocyanates like 4,4'-Oxybis(phenyl isocyanate) are used to form the "hard segments" of the polymer chain, which are crucial for developing the material's mechanical strength and thermal properties. researchgate.netpitt.edu

Segmented polyurethanes are multiblock copolymers typically consisting of alternating soft and hard segments. pitt.edu The synthesis of these polymers using 4,4'-Oxybis(phenyl isocyanate) can be accomplished through one-step or two-step (prepolymer) polyaddition reactions.

In the one-step method , the diisocyanate, a long-chain polyol (which forms the soft segment), and a short-chain diol or diamine (known as a chain extender) are all mixed and reacted simultaneously. scirp.org This method is direct but offers less control over the block structure.

The more common two-step or prepolymer method provides greater control over the polymer architecture. mdpi.com

Prepolymer Formation: In the first step, 4,4'-Oxybis(phenyl isocyanate) is reacted with an excess of a macrodiol (e.g., a polyether or polyester (B1180765) polyol). This reaction results in an isocyanate-terminated prepolymer where the polyol chains are capped with diisocyanate molecules. sigmaaldrich.commdpi.com

Chain Extension: In the second step, the prepolymer is reacted with a chain extender, such as a low molecular weight diol (e.g., 1,4-butanediol) or a diamine. mdpi.commdpi.com This links the prepolymer chains together, forming the final high molecular weight segmented polyurethane.

The choice of polyol, the type of chain extender, and the molar ratio of isocyanate to hydroxyl groups (the NCO/OH ratio) are critical parameters that allow for the tailoring of the polyurethane's architecture and, consequently, its final properties. researchgate.netmdpi.com For instance, using polyether polyols like polytetramethylene glycol (PTMG) generally results in polymers with lower glass transition temperatures and better flexibility, while polyester polyols can enhance mechanical strength and chemical resistance. scirp.orgresearchgate.net

| Synthesis Parameter | Influence on Polyurethane Architecture |

| NCO/OH Ratio | Affects the molecular weight and degree of cross-linking. mdpi.com |

| Polyol Type (Soft Segment) | Determines flexibility, low-temperature performance, and hydrolytic stability. scirp.orgresearchgate.net |

| Chain Extender (Hard Segment) | Influences the hardness, modulus, and thermal properties of the polymer. mdpi.commdpi.com |

| Synthesis Method | The prepolymer method allows for more precise control over block length and distribution. mdpi.com |

A defining characteristic of segmented polyurethanes is the thermodynamic incompatibility between the flexible, low-polarity soft segments (derived from the polyol) and the rigid, highly polar hard segments (formed by the diisocyanate and chain extender). pitt.eduresearchgate.net This incompatibility drives a phenomenon known as microphase separation, where the hard segments self-assemble into rigid, glassy, or crystalline domains dispersed within a continuous, rubbery soft segment matrix. pitt.eduresearchgate.net

The structure of the diisocyanate is a crucial factor in the development of these hard domains. The ether linkage in 4,4'-Oxybis(phenyl isocyanate) provides more flexibility compared to the more rigid structure of 4,4'-Methylenebis(phenyl isocyanate) (MDI). smolecule.com This can influence the packing efficiency and ordering within the hard domains. The formation of these domains is also heavily dependent on hydrogen bonding between the N-H groups of the urethane linkages and the carbonyl oxygens. mdpi.comresearchgate.net

The extent of microphase separation can be characterized by various analytical techniques:

Differential Scanning Calorimetry (DSC): Can reveal distinct glass transition temperatures (Tg) for the soft and hard segment phases. pitt.edunih.gov A greater difference between the soft segment Tg and the bulk polymer Tg indicates a higher degree of phase separation.

Small-Angle X-ray Scattering (SAXS): Provides information on the size, shape, and spacing of the hard domains. pitt.edumdpi.com

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): Allow for direct visualization of the phase-separated morphology. researchgate.net

A high degree of microphase separation is generally responsible for the excellent elastomeric properties of many polyurethanes, as the hard domains act as physical cross-links, reinforcing the soft matrix. pitt.edu

The final properties of a polyurethane network are a direct consequence of its chemical structure and morphology. researchgate.net The structure of the diisocyanate plays a pivotal role in this relationship. mdpi.com Symmetrical diisocyanates tend to facilitate stronger hydrogen bonding and more ordered hard domains, leading to higher tensile strength and modulus. mdpi.com

Key structure-property relationships in polyurethanes derived from aromatic diisocyanates are summarized below:

Hard Segment Content: Increasing the proportion of the hard segment (by increasing the amount of diisocyanate and chain extender) generally leads to a polyurethane with higher hardness, a greater modulus, and higher tensile strength, but lower elongation at break. researchgate.net

Diisocyanate Structure: Aromatic diisocyanates like 4,4'-Oxybis(phenyl isocyanate) produce polyurethanes with good mechanical strength and thermal stability. sigmaaldrich.com The choice between different aromatic diisocyanates (e.g., MDI vs. TDI) significantly alters phase separation and mechanical behavior. mdpi.commdpi.com For example, MDI-based PUs often exhibit very distinct phase separation and high tensile strength. mdpi.com

Soft Segment Type and Molecular Weight: The chemical nature of the polyol affects properties like solvent resistance and low-temperature flexibility. researchgate.netresearchgate.net A higher molecular weight polyol leads to longer soft segments, which can enhance elasticity and lower the glass transition temperature. researchgate.net

Table: Influence of Diisocyanate Structure on Polyurethane Properties

| Diisocyanate Type | Key Structural Feature | Resulting Property Profile |

|---|---|---|

| 4,4'-Methylenebis(phenyl isocyanate) (MDI) | High symmetry, rigid | High tensile strength, distinct microphase separation. mdpi.com |

| Toluene (B28343) diisocyanate (TDI) | Asymmetrical structure | Often used in flexible foams, produces polymers with high elongation. mdpi.com |

| Hexamethylene diisocyanate (HDI) (Aliphatic) | Flexible aliphatic chain | Better UV stability, lower mechanical strength than aromatic PUs. mdpi.com |

| Isophorone diisocyanate (IPDI) (Aliphatic) | Asymmetrical cycloaliphatic ring | Good self-healing performance in some formulations. mdpi.com |

The versatility of polyurethane chemistry allows for the creation of advanced functional materials. 4,4'-Oxybis(phenyl isocyanate) can be a component in the synthesis of such polymers.

Elastomeric Formulations: Polyurethane elastomers are materials that exhibit rubber-like elasticity. scirp.org Their properties are derived from the microphase-separated morphology described earlier. To achieve elastomeric behavior, formulations typically combine an aromatic diisocyanate like 4,4'-Oxybis(phenyl isocyanate) with a long, flexible polyol (e.g., PTMG with a molecular weight of 1000-2000 g/mol ) and a chain extender. scirp.orgresearchgate.net The resulting polymers possess high tensile strength and elongation at break, making them suitable for a wide range of applications. researchgate.net

Self-Healing Formulations: Self-healing polyurethanes are designed to repair damage internally, extending the material's lifespan. This is often achieved by incorporating dynamic or reversible covalent bonds into the polymer network. nih.gov While many self-healing systems are based on specific chemistries, the urethane bond itself can be made reversible. Urethane bonds formed from the reaction of an isocyanate with a phenolic hydroxyl group are known to be thermally reversible. mdpi.comnih.gov This allows the polymer network to dissociate upon heating and reform upon cooling, healing cracks and damage. nih.gov Therefore, incorporating monomers with phenolic hydroxyl groups, in conjunction with a diisocyanate like 4,4'-Oxybis(phenyl isocyanate), can produce self-healing polyurethane networks. Another approach involves using the Diels-Alder reaction, where furan- and maleimide-functionalized prepolymers are reacted to create thermally reversible cross-links. rsc.org

Polyimide Systems Incorporating Aromatic Diisocyanates

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netvt.edu They are widely used in the aerospace and electronics industries. researchgate.netazom.com

The most common route to polyimides involves the two-step reaction of a diamine with a tetracarboxylic dianhydride, proceeding through a poly(amic acid) precursor. vt.eduresearchgate.net However, an alternative synthetic pathway utilizes diisocyanates in place of diamines. vt.eduazom.com This method is particularly relevant for aromatic diisocyanates like 4,4'-Oxybis(phenyl isocyanate).

The reaction of a diisocyanate with a dianhydride proceeds with the elimination of carbon dioxide as a byproduct. vt.edu The mechanism is believed to involve the formation of a seven-membered ring intermediate. vt.edu This reaction can be catalyzed, and performing it in polar aprotic solvents can yield high molecular weight polymers. vt.edu

This synthetic route offers an alternative to the traditional diamine-based method and has been used to prepare a variety of polyimide structures, including foams and films. researchgate.netrsc.org For example, thermostable poly(amide-urea) acids can be prepared from 4,4'-oxydianiline (B41483), pyromellitic dianhydride, and diisocyanates. Although not as commercially widespread as the diamine route for electronics, the diisocyanate method is a valid and studied pathway for polyimide synthesis. researchgate.netazom.com

Integration into High-Performance Polyimide Foams

4,4'-Oxybis(phenyl isocyanate), also known as 4,4'-diisocyanatodiphenyl ether, serves as a key monomer in the synthesis of isocyanate-based polyimide foams (PIFs). scbt.com These materials are sought after in aerospace, aviation, and marine applications for their exceptional thermal stability, light weight, and inherent flame retardancy. mdpi.comnih.gov The synthesis is typically a one-step process where the diisocyanate reacts with an aromatic dianhydride, such as pyromellitic dianhydride (PMDA), in the presence of a blowing agent (often water or a solvent) to facilitate foaming. nih.govresearchgate.net

The reaction between the isocyanate groups (-NCO) of 4,4'-Oxybis(phenyl isocyanate) and water generates an amine and carbon dioxide gas, the latter acting as the blowing agent to create the cellular foam structure. mdpi.com Simultaneously, the newly formed amine groups react with the dianhydride to form a polyamic acid precursor, which then undergoes imidization at elevated temperatures to form the final stable polyimide network. mdpi.com The ether linkage in the 4,4'-Oxybis(phenyl isocyanate) backbone imparts a degree of flexibility to the resulting polymer chain, which can enhance the mechanical properties of the foam. This contrasts with more rigid diisocyanates.

Research has shown that the properties of these foams can be finely tuned. For instance, isocyanate-based PIFs demonstrate excellent thermal stability, with 5% weight loss temperatures reaching as high as 567°C. researchgate.net They are characterized by a high open-cell content, often around 98%, and a high limiting oxygen index (LOI), indicating good fire resistance. researchgate.net The integration of functional fillers, such as multi-walled carbon nanotubes (MWCNTs), into a polyimide matrix synthesized from poly((phenyl isocyanate)-co-formaldehyde) (PAPI) and PMDA has been shown to further enhance thermal stability and mechanical properties. nih.gov

Table 1: Properties of Isocyanate-Based Polyimide Foams

| Property | Reported Value | Conditions/Notes |

|---|---|---|

| 5% Weight Loss Temperature (TGA) | Up to 567°C | For a fully imidized foam, indicating high thermal stability. researchgate.net |

| 10% Weight Loss Temperature (TGA) | Up to 593°C | Demonstrates resistance to thermal degradation. researchgate.net |

| Glass Transition Temperature (Tg) | ~70°C (Precursor) | Lower Tg of the precursor allows for easier processing at lower temperatures. researchgate.net |

| Open Cell Content | ~98% | Contributes to lightweight and insulation properties. researchgate.net |

| Limiting Oxygen Index (LOI) | 38.6 - 41.9 | Varies with foam density; indicates excellent flame retardancy. researchgate.net |

| Compressive Strength | 30.6 - 90.6 kPa | Dependent on foam density (15 to 28 kg/m³). researchgate.net |

Polyurea Synthesis and Architectural Variations

4,4'-Oxybis(phenyl isocyanate) is a valuable diisocyanate monomer for the synthesis of polyureas through polyaddition reactions with various diamines. researchgate.net The high reactivity of its isocyanate groups with the amine groups of a co-monomer facilitates the formation of urea (B33335) linkages, leading to high molecular weight polymers. researchgate.net The synthesis is often carried out in a solution of a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net

The architectural variations of the resulting polyureas are primarily dictated by the structure of the diamine co-monomer. By reacting 4,4'-Oxybis(phenyl isocyanate) with different aromatic or aliphatic diamines, a wide range of polyureas with tailored properties can be achieved. For example, using flexible, long-chain aliphatic diamines can result in more elastomeric polyureas, while rigid aromatic diamines will produce polymers with higher thermal stability and mechanical strength.

One approach involves the synthesis of novel diamines which are then polymerized with a diisocyanate. For instance, a diamine with built-in ether and amide structures was synthesized and subsequently reacted with different diisocyanates to create poly(ether-amide-urea)s. researchgate.net While this specific study did not use 4,4'-Oxybis(phenyl isocyanate), it illustrates the principle of architectural variation. The reaction of various pyridine-containing diamines with common diisocyanates like 4,4′-diphenylmethane diisocyanate (MDI) and 2,4-toluene diisocyanate (TDI) has yielded novel polyureas with inherent viscosities indicating high molecular weight. researchgate.net The flexible ether bridge in 4,4'-Oxybis(phenyl isocyanate) provides a less rigid backbone compared to the direct linkage in MDI, influencing the final polymer's solubility and thermal characteristics.

Role as a Crosslinking Agent in Polymer Network Design

The bifunctional nature of 4,4'-Oxybis(phenyl isocyanate), with its two reactive isocyanate groups, makes it an effective crosslinking agent in the design of polymer networks. biosynth.com Crosslinking is a critical process for transforming linear or branched polymers into a three-dimensional network, which significantly enhances mechanical strength, thermal stability, and chemical resistance. mdpi.comresearchgate.net

In this role, 4,4'-Oxybis(phenyl isocyanate) is typically added to a pre-polymer that contains reactive hydrogen atoms, such as hydroxyl (-OH) or amine (-NH2) groups. The isocyanate groups react with these functional groups on different polymer chains, forming urethane or urea crosslinks, respectively. This process is fundamental in the production of thermosetting materials like elastomers and rubbers. biosynth.com

The efficiency of crosslinking depends on several factors, including the concentration of the crosslinking agent, the reactivity of the functional groups, and the reaction conditions. The structure of the crosslinker itself is also crucial. The length and flexibility of the 4,4'-Oxybis(phenyl isocyanate) molecule, owing to the central ether linkage, can influence the crosslink density and the resulting network's properties. Compared to shorter or more rigid crosslinkers, it can create a network with greater flexibility and toughness. The process of using diisocyanates to cure polymers, such as hydroxy-terminated polybutadiene (B167195) (HTPB), is a well-established method for creating robust polyurethane networks for various applications. nih.gov

Comparative Studies with Other Aromatic Diisocyanates (e.g., MDI, TDI)

A comparative analysis of 4,4'-Oxybis(phenyl isocyanate) with more common aromatic diisocyanates like Methylene (B1212753) Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI) highlights key structural and performance differences. These differences primarily stem from the nature of the linkage between the phenyl isocyanate groups.

Reactivity and Processing: The reactivity of isocyanate groups can be influenced by the electronic effects of the molecule's backbone. In TDI, the methyl group on the aromatic ring can affect the reactivity of the two isocyanate groups differently. MDI and 4,4'-Oxybis(phenyl isocyanate) are more symmetrical. However, the flexible ether linkage in 4,4'-Oxybis(phenyl isocyanate) can lead to different processing characteristics, such as viscosity and solubility of the prepolymer, compared to the more rigid methylene bridge in MDI. mearthane.com For example, MDI's low viscosity is often cited as an advantage for filling intricate molds. mearthane.com

Polymer Properties:

Mechanical Properties: The structure of the diisocyanate is a primary determinant of the final polymer's mechanical properties. MDI is typically used to produce rigid and durable polyurethanes. mearthane.com TDI is the preferred choice for flexible and soft materials, such as foams and elastomers. mearthane.com 4,4'-Oxybis(phenyl isocyanate) offers a balance; the aromatic rings contribute to strength and rigidity, while the ether linkage introduces a degree of flexibility. This can result in polymers with good toughness and resilience. Studies comparing polyurethanes from MDI and aliphatic diisocyanates (like HDI) show that MDI-based polymers generally exhibit higher tensile strength. researchgate.net

Symmetry and Structure: 4,4'-Oxybis(phenyl isocyanate) has a bent, flexible structure due to the C-O-C ether bond. MDI also has a bent structure around the central methylene carbon. This non-linearity disrupts polymer chain packing, which can affect crystallinity and solubility. TDI exists as a mixture of isomers (commonly 2,4- and 2,6-), which introduces irregularity into the polymer chain, typically resulting in amorphous polymers.

Table 2: Comparative Overview of Aromatic Diisocyanates

| Feature | 4,4'-Oxybis(phenyl isocyanate) | MDI (4,4'-Methylene Diphenyl Diisocyanate) | TDI (Toluene Diisocyanate) |

|---|---|---|---|

| Backbone Linkage | Ether (-O-) | Methylene (-CH2-) | Direct (with a methyl group on the ring) |

| Flexibility | Relatively flexible | Relatively rigid | Rigid aromatic core |

| Primary Application Area | High-performance polymers (e.g., polyimides), specialty polyurethanes/polyureas | Rigid polyurethanes, structural components, elastomers. mearthane.com | Flexible polyurethane foams, soft elastomers. mearthane.com |

| Key Polymer Characteristic | Good thermal stability with inherent flexibility | High durability, strength, and thermal resistance. mearthane.com | Softness, elasticity, and cushioning. mearthane.com |

Advanced Analytical and Characterization Techniques in 4,4 Oxybis Phenyl Isocyanate Research

Spectroscopic Elucidation of Chemical Structure and Bonding

Spectroscopic techniques are fundamental in confirming the chemical structure and identifying the functional groups present in 4,4'-Oxybis(phenyl isocyanate) and its derivatives.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. In the analysis of 4,4'-Oxybis(phenyl isocyanate), the most prominent feature in its FTIR spectrum is the strong, sharp absorption band characteristic of the isocyanate group (-N=C=O). This band typically appears around 2270 cm⁻¹. paint.org The presence of this distinct peak is a clear indicator of the isocyanate functionality.

When 4,4'-Oxybis(phenyl isocyanate) undergoes polymerization, for instance, to form a polyurethane, the intensity of the isocyanate peak at ~2270 cm⁻¹ diminishes and may disappear completely upon full conversion. researchgate.net Concurrently, new absorption bands appear, characteristic of the urethane (B1682113) linkage. These include N-H stretching vibrations around 3300-3310 cm⁻¹ and C=O stretching from the urethane carbonyl group in the region of 1650-1734 cm⁻¹. paint.orgsid.ir The presence of ether linkages (C-O-C) from the diphenyl ether moiety can also be observed. sid.ir

Table 1: Characteristic FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Isocyanate (-N=C=O) | ~2270 | Strong, sharp absorption, indicates unreacted isocyanate |

| N-H (Urethane) | 3300 - 3310 | Stretching vibration, indicates formation of urethane linkage |

| C=O (Urethane) | 1650 - 1734 | Carbonyl stretching, indicates formation of urethane linkage |

This table provides a summary of key functional groups and their corresponding approximate absorption regions in FTIR spectroscopy for the analysis of 4,4'-Oxybis(phenyl isocyanate) and its derived polyurethanes.

¹H NMR: In the proton NMR spectrum of 4,4'-Oxybis(phenyl isocyanate), the aromatic protons on the phenyl rings will give rise to signals in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The specific splitting patterns and chemical shifts of these protons can confirm the substitution pattern on the aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum offers further structural confirmation. The carbon atom in the isocyanate group (-N=C=O) will have a characteristic chemical shift. Additionally, the different carbon environments within the phenyl rings and the ether linkage will produce distinct signals, allowing for a complete structural assignment.

For polymers derived from 4,4'-Oxybis(phenyl isocyanate), NMR spectroscopy can be used to verify the successful incorporation of the diisocyanate into the polymer backbone. mdpi.com Changes in the chemical shifts of the aromatic protons and carbons adjacent to the isocyanate group upon polymerization provide evidence of the reaction.

Thermal Behavior and Transition Analysis of Derived Polymers

Thermal analysis techniques are essential for understanding the behavior of polymers derived from 4,4'-Oxybis(phenyl isocyanate) at different temperatures, which is critical for determining their processing conditions and end-use applications.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polyurethanes derived from 4,4'-Oxybis(phenyl isocyanate), DSC can identify key thermal events:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Segmented polyurethanes often exhibit a Tg associated with the soft segment of the polymer. mdpi.com

Melting Temperature (Tm): If the polymer has crystalline domains, an endothermic peak corresponding to the melting of these crystallites will be observed. The hard segments of polyurethanes, derived from the diisocyanate and a chain extender, can sometimes form ordered domains that exhibit a melting point. mdpi.com

The DSC thermograms of these polymers can reveal whether they are amorphous or semi-crystalline and provide insights into the degree of phase separation between the hard and soft segments. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. uc.edu This technique is used to evaluate the thermal stability of polymers and to study their decomposition behavior. A typical TGA curve for a polyurethane derived from 4,4'-Oxybis(phenyl isocyanate) will show the onset temperature of decomposition and the temperature at which the maximum rate of weight loss occurs. The thermal stability of these polymers is often characterized by the temperature at which 5% weight loss occurs. sid.irresearchgate.net The decomposition of polyurethanes can occur in multiple stages, and TGA can help to elucidate these complex degradation pathways. researchgate.net The amount of residual char at the end of the analysis can also provide information about the flame retardant properties of the material.

Table 2: Representative Thermal Properties of Polyurethanes

| Thermal Property | Technique | Typical Observation |

|---|---|---|

| Glass Transition Temperature (Tg) | DSC | Indicates the transition from a glassy to a rubbery state. |

| Melting Temperature (Tm) | DSC | Indicates the melting of crystalline domains within the polymer. |

| Onset of Decomposition | TGA | The temperature at which significant weight loss begins. |

This interactive table summarizes the key thermal properties of polyurethanes derived from 4,4'-Oxybis(phenyl isocyanate) and the techniques used to measure them.

Microstructural and Morphological Characterization of Polymeric Materials

The physical and mechanical properties of polymers are highly dependent on their microstructure and morphology. Various techniques are employed to visualize and understand the arrangement of polymer chains and the phase separation in materials derived from 4,4'-Oxybis(phenyl isocyanate).

The development of advanced polymeric materials often involves creating specific microstructures to achieve desired properties. umn.edu For instance, in segmented polyurethanes, the incompatibility between the hard segments (derived from 4,4'-Oxybis(phenyl isocyanate) and a chain extender) and the soft segments (typically a polyol) leads to microphase separation. This results in a two-phase morphology, with hard domains dispersed in a soft matrix, which is responsible for the elastomeric properties of many polyurethanes. The degree of microphase separation can be influenced by the chemical nature of the components and the processing conditions, and it significantly impacts the mechanical properties of the final material. researchgate.net Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) can be used to visualize these microphase-separated structures.

X-ray Diffraction (XRD) for Crystalline and Amorphous Phases

X-ray Diffraction (XRD) is a fundamental technique for investigating the atomic and molecular structure of materials. It distinguishes between ordered crystalline phases and disordered amorphous phases by analyzing how a material scatters incident X-rays. forcetechnology.comiastate.edu In the context of polymers derived from 4,4'-Oxybis(phenyl isocyanate), XRD is crucial for characterizing the degree of crystallinity, which significantly influences the material's mechanical and thermal properties.

Polymers like polyurethanes are often semi-crystalline, consisting of hard segments and soft segments. The hard segments, formed by the reaction of diisocyanates such as 4,4'-Oxybis(phenyl isocyanate) with chain extenders, can organize into ordered, crystalline domains. The soft segments, typically composed of long-chain polyols, form the amorphous matrix.

The XRD pattern of such a polymer displays characteristic features:

Broad Halos: A wide, diffuse peak, often referred to as a halo, indicates the presence of an amorphous structure. researchgate.netresearchgate.net This is characteristic of the non-crystalline, disordered arrangement of the soft segments.

Sharp Peaks: Sharp, well-defined diffraction peaks arise from the crystalline domains where the hard segments are arranged in a regular, repeating lattice. The position and intensity of these peaks provide information about the crystal structure and spacing between polymer chains. researchgate.netresearchgate.net

Research on polyurethanes based on aromatic diisocyanates like 4,4'-methylenebis(phenyl isocyanate) (MDI), which is structurally related, shows that XRD analysis can reveal the degree of phase separation and ordering within the hard-segment domains. researchgate.net The presence of a broad amorphous peak combined with sharper crystalline reflections confirms the microphase-separated morphology of these materials. researchgate.net By analyzing the XRD patterns, researchers can quantify the percentage of crystallinity and understand how factors like the structure of the diisocyanate and the synthesis conditions affect the final polymer architecture.

Atomic Force Microscopy (AFM) for Surface and Phase Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and measure the surface topography and material properties at the nanoscale. In the study of polymers made from 4,4'-Oxybis(phenyl isocyanate), AFM is particularly valuable for investigating the microphase separation and surface morphology. researchgate.netmdpi.com

Polyurethanes synthesized from diisocyanates and polyols typically exhibit a phase-separated morphology where hard, rigid segments (from the diisocyanate) and soft, flexible segments (from the polyol) form distinct domains. AFM can map these domains, providing a visual representation of the polymer's internal structure at the surface.

In a typical AFM analysis of a polyurethane film:

Height Images: These images provide topographical information, revealing the surface roughness and physical features of the film.

Phase Images: These images map the differences in material properties, such as stiffness and adhesion, across the surface. The hard, crystalline domains and the softer, amorphous domains show a distinct contrast. researchgate.net Generally, the brighter regions in an AFM phase image correspond to the stiffer hard segments, while the darker regions represent the softer, more flexible soft segments. mdpi.com

Studies on MDI-based polyurethanes have demonstrated that AFM can clearly visualize the distribution and size of these hard and soft phases. mdpi.com The degree of phase separation, the size of the domains, and their distribution are influenced by the chemical structure of the isocyanate monomer. A distinct and uniform distribution of bright and dark regions indicates a well-defined microphase separation, which is critical for achieving desired mechanical properties like tensile strength and elasticity. mdpi.com

Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. gantrade.com For polymers synthesized using 4,4'-Oxybis(phenyl isocyanate), GPC provides essential data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. gantrade.comresearchgate.net This information is vital as the molecular weight and its distribution directly impact the polymer's processing behavior and final physical properties.

The GPC analysis process involves dissolving the polymer sample in a suitable solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). regulations.gov The solution is then passed through a column packed with porous gel beads. Larger polymer molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and elute later. aimplas.net A detector measures the concentration of the polymer as it elutes, generating a chromatogram. By calibrating the system with polymer standards of known molecular weights (commonly polystyrene standards), the retention time can be converted into molecular weight, yielding a distribution curve. regulations.govwiley.com

The table below presents typical GPC data for polyurethane samples, illustrating the kind of information obtained from this analysis.

| Sample ID | Mn (g/mol) | Mw (g/mol) | Mz (g/mol) | Polydispersity Index (Mw/Mn) |

|---|---|---|---|---|

| Polyurethane A | 24,969 | 32,028 | 40,741 | 1.29 |

| Polyurethane B | 85,000 | 150,000 | 240,000 | 1.76 |

| Polyurethane C | 33,400 | 89,900 | 177,000 | 2.69 |

Data is illustrative and based on findings for similar polyurethane systems. researchgate.netregulations.gov

Quantitative Analysis of Isocyanate Species and Reaction Products

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Derivatized Species

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the quantitative analysis of trace-level compounds. For the analysis of reactive species like 4,4'-Oxybis(phenyl isocyanate) and its reaction products, LC-MS/MS is invaluable, particularly after a derivatization step to stabilize the analytes. asme.orgastm.orgresearchgate.net

Isocyanates are highly reactive and difficult to analyze directly. Therefore, a common strategy involves derivatization with a reagent to form a stable urea (B33335) derivative. Reagents such as di-n-butylamine (DBA) or 1-(2-methoxyphenyl)piperazine (B120316) (2-MP) are frequently used for this purpose. asme.orgnih.govnih.gov The derivatization reaction is typically fast and quantitative. researchgate.net

The general workflow for the analysis is as follows:

Sampling & Derivatization: The sample (e.g., from air or a product extract) is collected and immediately reacted with a derivatizing agent like DBA in a suitable solvent. nih.govnih.gov

LC Separation: The resulting stable urea derivatives are separated from other components in the sample using high-performance liquid chromatography (HPLC).

MS/MS Detection: The separated derivatives are introduced into a tandem mass spectrometer. The instrument is typically operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion of the derivatized isocyanate and then monitoring for a characteristic fragment ion, providing exceptional selectivity and sensitivity. asme.orgastm.orgresearchgate.net

This method allows for quantification in the picogram (pg) range, far exceeding the sensitivity of conventional LC-UV detection. asme.orgresearchgate.net Research on various diisocyanates has shown that LC-MS/MS provides better selectivity against interfering substances compared to HPLC-UV methods. asme.orgastm.orgresearchgate.net However, one study noted that certain diisocyanates, including 4,4'-oxybis(diphenyldiisocyanate), were not analyzed due to poor solubility in the solvents used for the derivatization and extraction process (toluene or dichloromethane), highlighting a potential limitation. nih.govresearchgate.net

| Technique | Linear Detection Range (Injected Amount) | Signal-to-Noise (S/N) Ratio |

|---|---|---|

| LC-MS/MS (SRM) | 5 pg - 5 ng | 10 - 200 (for 50 pg injected) |

| LC-UV | 300 pg - 30 ng | 14 - 40 (for 500 pg injected) |

Data adapted from comparative studies on diisocyanates. asme.orgastm.orgresearchgate.net

Computational Chemistry and Theoretical Modeling of 4,4 Oxybis Phenyl Isocyanate Systems

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are employed to map the potential energy surfaces of chemical reactions, identifying the structures of reactants, products, intermediates, and transition states. This allows for a detailed elucidation of reaction pathways.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the complex systems involving diisocyanates. DFT has been successfully applied to investigate the structure, reactivity, and intermolecular interactions of MDI-based polyurethanes, which serve as a good model for systems derived from 4,4'-Oxybis(phenyl isocyanate). researchgate.net

Researchers have used DFT methods like B3LYP and B3PW91 with basis sets such as 6-31G* to obtain reliable structures, charge distributions, and dipole moments for model polyurethane segments. researchgate.net These calculations are crucial for understanding hydrogen bonding, a key interaction in polyurethanes. For instance, DFT studies on MDI-based systems have shown that hydrogen bonds form between the N-H group of one urethane (B1682113) linkage and the carbonyl or ether oxygen of another. researchgate.net The calculated bond distances for N-H···O=C hydrogen bonds are typically in the range of 3.005–3.028 Å. researchgate.net Furthermore, DFT has been used to assess the reactivity of different hydroxyl groups in polyols towards isocyanates by calculating Atomic Polar Tenzor (APT) charges, which can help predict the most reactive sites for urethane formation. nih.gov In studies of catalyzed urethane formation, DFT calculations have revealed that the catalytic mechanism can be described as an accelerated direct addition. mdpi.com

For higher accuracy, particularly in describing reaction barriers and weak interactions, ab initio methods are employed. These methods are based on first principles of quantum mechanics without the empirical parameterization often found in other approaches. Methods like Møller-Plesset perturbation theory (MP2) and high-level composite methods like Gaussian-3 (G3) and Gaussian-4 (G4) provide benchmark-quality energetic data. uni-miskolc.huuni-miskolc.hu